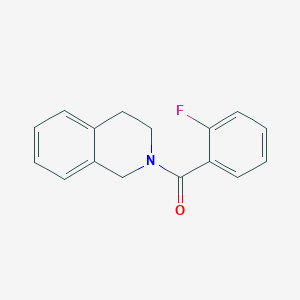

3,4-dihydroisoquinolin-2(1H)-yl(2-fluorophenyl)methanone

Description

3,4-Dihydroisoquinolin-2(1H)-yl(2-fluorophenyl)methanone is a synthetic organic compound featuring a dihydroisoquinoline scaffold linked to a 2-fluorophenyl group via a ketone bridge. The 2-fluorophenyl substituent introduces electronic and steric effects due to the electronegative fluorine atom at the ortho position of the aromatic ring. These activities highlight the versatility of the dihydroisoquinoline pharmacophore in drug discovery.

Properties

Molecular Formula |

C16H14FNO |

|---|---|

Molecular Weight |

255.29 g/mol |

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-(2-fluorophenyl)methanone |

InChI |

InChI=1S/C16H14FNO/c17-15-8-4-3-7-14(15)16(19)18-10-9-12-5-1-2-6-13(12)11-18/h1-8H,9-11H2 |

InChI Key |

OKDSQQWCWJFYJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Acylation of 3,4-Dihydroisoquinoline with 2-Fluorobenzoyl Chloride

Procedure :

- Reagents :

- 3,4-Dihydroisoquinoline (1.0 eq)

- 2-Fluorobenzoyl chloride (1.2 eq)

- Triethylamine (2.0 eq, as base)

- Anhydrous dichloromethane (DCM)

- Steps :

- Dissolve 3,4-dihydroisoquinoline in DCM under nitrogen.

- Add triethylamine dropwise at 0°C.

- Introduce 2-fluorobenzoyl chloride slowly, stirring for 12–24 h at room temperature.

- Quench with water, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 68–75%

Mechanism : Nucleophilic acyl substitution (Figure 1).

Analytical Data :

Castagnoli–Cushman Reaction with Fluorinated Components

Procedure :

- Reagents :

- Homophthalic anhydride (1.0 eq)

- 2-Fluorobenzaldehyde (1.1 eq)

- Ammonium acetate (1.5 eq)

- Acetic acid (solvent)

- Steps :

- Reflux homophthalic anhydride, 2-fluorobenzaldehyde, and ammonium acetate in acetic acid for 6 h.

- Cool, precipitate product with ice water, and recrystallize from acetonitrile.

Yield : 55–62%

Mechanism : Imine formation followed by cyclization (Figure 2).

Analytical Data :

- IR (KBr): 1685 cm$$^{-1}$$ (C=O stretch), 1240 cm$$^{-1}$$ (C–F stretch).

- MS (ESI) : m/z 254.1 [M+H]$$^+$$ .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acylation | 68–75 | >98 | High scalability | Requires anhydrous conditions |

| Castagnoli–Cushman | 55–62 | 95 | One-pot synthesis | Moderate yields |

| Directed Lithiation | 50–58 | 90 | Regioselective fluorination | Low-temperature sensitivity |

Optimization Strategies

Solvent and Base Selection

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include quinoline derivatives, alcohols, and various substituted benzoyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Fluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation, but they may involve modulation of enzyme activity or receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,4-dihydroisoquinolin-2(1H)-yl(2-fluorophenyl)methanone with structurally and functionally related compounds, focusing on substituent effects, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison of Dihydroisoquinoline Derivatives

Key Observations:

Substituent Effects on Biological Activity: Halogen Position: The 2-fluorophenyl group in the target compound differs from 3-chlorophenyl analogs (e.g., 91, CIQ) . Electron-Withdrawing Groups: Halogens (F, Cl, Br) and methoxy groups on the phenyl or dihydroisoquinoline rings modulate electronic properties. For example, 6,7-dimethoxy substitutions in CIQ enhance NMDA receptor potency by improving hydrophobic interactions .

Dihydroisoquinoline Core Modifications: 1-Position Substituents: Compounds with extended substituents at the 1-position (e.g., 1-((3-methoxyphenoxy)methyl) in 91 or 1-(4-methoxystyryl) in 156 ) show enhanced GluN2C activity, suggesting that bulkier groups improve receptor interactions. Dimeric Structures: 1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] () demonstrates the impact of dimerization on physicochemical properties, though its biological relevance is unexplored .

Pharmacological Profiles :

- BChE Inhibition : Compound 9 replaces the phenyl group with a pyrrolidinyl moiety, achieving selectivity for BChE over AChE. This highlights the importance of polar substituents in cholinesterase targeting.

- CCR2 Antagonism : BT44 incorporates a sulfonyl-piperazine linker, illustrating how structural complexity can redirect activity toward chemokine receptors.

Synthetic Yields and Methods: The target compound’s synthesis likely parallels methods in and , where benzoyl chloride derivatives react with dihydroisoquinoline precursors under Schotten-Baumann conditions. Yields for analogous compounds range from 60–67% .

Biological Activity

3,4-Dihydroisoquinolin-2(1H)-yl(2-fluorophenyl)methanone is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases and as a cholinesterase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure

The compound can be represented by the following structural formula:

Research has shown that this compound exhibits selective inhibition of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. In vitro studies demonstrated that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BChE, leading to enhanced selectivity compared to acetylcholinesterase (AChE) inhibitors .

Inhibition Studies

The inhibitory activity of this compound was evaluated using various concentrations in enzyme assays. The results indicated an IC50 value of approximately 2.68 μM, demonstrating potent inhibition against BChE .

Neuroprotective Effects

In cellular models, specifically SH-SY5Y neuroblastoma cells, the compound exhibited significant protective effects against amyloid-beta (Aβ) induced toxicity. Treatment with 10 μM of the compound increased cell viability from 63.21% in the Aβ-treated group to 91.14% in the compound-treated group . This suggests a potential role in mitigating neurodegenerative processes.

Case Studies

Several studies have highlighted the therapeutic potential of compounds similar to this compound:

- Study on BChE Inhibition : A study demonstrated that derivatives of this compound showed improved selectivity for BChE over AChE and exhibited anti-Aβ aggregation activity .

- Neuroprotection Against Aβ : Another investigation found that compounds with similar structures significantly protected neuronal cells from Aβ-induced toxicity, indicating their potential use in Alzheimer's therapy .

Data Table: Biological Activity Summary

| Activity | IC50 Value | Cell Type | Effect |

|---|---|---|---|

| BChE Inhibition | 2.68 μM | - | Strong inhibition |

| Neuroprotection | 10 μM | SH-SY5Y Cells | Increased viability from 63.21% to 91.14% |

| Anti-Aβ Aggregation | - | - | Significant reduction in aggregation |

Q & A

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer :

- Standardized Protocols : Use validated cell lines (e.g., ATCC) and control compounds (e.g., doxorubicin for cytotoxicity).

- Cross-Platform Calibration : Normalize data using Z-factor or inter-plate controls.

- Mechanistic Studies : Combine SPR (surface plasmon resonance) for binding affinity and transcriptomics to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.